molecular formula C₁₆H₂₁FO₄ B1145176 2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid CAS No. 953805-21-5

2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid

Cat. No.: B1145176
CAS No.: 953805-21-5
M. Wt: 296.33
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid typically involves the reaction of 4-fluorophenylacetic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the dioxane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid involves its interaction with specific molecular targets. The fluorophenyl group is known to enhance binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The dioxane ring provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetic Acid: Shares the fluorophenyl group but lacks the dioxane ring.

    2,2-Dimethyl-1,3-dioxane-4,6-dione: Contains the dioxane ring but does not have the fluorophenyl group.

Uniqueness

2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-butanoic Acid is unique due to the combination of the fluorophenyl group and the dioxane ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in various synthetic and research applications .

Properties

IUPAC Name

4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FO4/c1-15(2)10-20-16(21-11-15,9-3-4-14(18)19)12-5-7-13(17)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBLXQUGAYIAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)(CCCC(=O)O)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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